
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Overview
Description
β-Nicotinamide adenine dinucleotide, reduced dipotassium salt (NADH dipotassium salt, CAS 104809-32-7) is a coenzyme critical for redox reactions in cellular energy metabolism, including glycolysis, β-oxidation, and the tricarboxylic acid (TCA) cycle . It serves as an electron donor in enzymatic assays and is stabilized by dipotassium counterions, enhancing solubility in aqueous buffers . NADH dipotassium salt is supplied as a white-to-yellow powder with a molecular weight of 709.41 g/mol (C₂₁H₂₇K₂N₇O₁₄P₂) and is typically stored at -20°C to maintain stability .
Mechanism of Action
Target of Action
Beta-Nicotinamide Adenine Dinucleotide, Reduced Dipotassium Salt (NADH), is a coenzyme that plays a crucial role in the oxidation-reduction reactions within cells . It primarily targets enzymes involved in these reactions, facilitating the transfer of electrons and hydrogen ions .
Mode of Action
NADH interacts with its targets by donating electrons, which are then used in various biochemical reactions . This electron transfer is fundamental to cellular energy production . Additionally, NADH acts as a donor of ADP-ribose units in ADP-ribosylation reactions .
Biochemical Pathways
NADH is involved in several biochemical pathways, including glycolysis, β-oxidation, and the citric acid cycle (also known as the Krebs cycle or TCA cycle) . These pathways are fundamental to cellular energy production . NADH also participates in cell signaling events, such as serving as a substrate for the poly (ADP-ribose) polymerases (PARPs) during the DNA damage response .
Pharmacokinetics
It’s known that nadh is an orally active compound .
Result of Action
The donation of electrons by NADH in redox reactions leads to the production of cellular energy . This energy is essential for the functioning of various biological processes. In addition, NADH’s role in ADP-ribosylation reactions and as a substrate for PARPs during the DNA damage response contributes to cellular signaling events .
Biochemical Analysis
Biochemical Properties
This compound is a key player in biochemical reactions. It functions as a regenerating electron donor in catabolic processes including glycolysis, β-oxidation, and the citric acid cycle (Krebs cycle, TCA cycle) . It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of electrons in redox reactions that are fundamental to cellular energy production .
Cellular Effects
Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt, influences cell function in various ways. It participates in cell signaling events, for example, as a substrate for the poly (ADP-ribose) polymerases (PARPs) during the DNA damage response . It also plays a role in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an electron carrier. It accepts electrons from other molecules, becoming reduced to form NADH, which can then donate electrons in other reactions . This electron transfer is the main function of the compound. It also serves as a donor of ADP-ribose units in ADP-ribosylation reactions .
Metabolic Pathways
This compound, is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Biological Activity
Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt (NADH) is a crucial coenzyme in cellular metabolism, playing significant roles in various biological processes, including energy production, redox reactions, and signaling pathways. This article delves into the biological activity of NADH, supported by data tables, case studies, and detailed research findings.
Overview of NADH
NADH is the reduced form of NAD+, a coenzyme that exists as a redox pair, participating in numerous enzyme-catalyzed oxidation-reduction reactions. It is essential for ATP production through oxidative phosphorylation and serves as a substrate for various enzymes involved in metabolic pathways. Additionally, NADH acts as a donor of ADP-ribose units in ADP-ribosylation reactions and is a precursor for cyclic ADP-ribose synthesis.
Property | Value |
---|---|
Chemical Formula | C21H27N7O14P2 |
Molecular Weight | 709.41 g/mol |
Solubility | Soluble in water |
Appearance | White to yellow powder |
Energy Metabolism
NADH is pivotal in the electron transport chain (ETC), where it donates electrons to complex I, facilitating ATP synthesis. Studies have shown that supplementation with NADH can enhance ATP levels in cardiomyocytes, indicating its role in improving energy metabolism under stress conditions.
- Case Study : A study on guinea pig ventricular cardiomyocytes demonstrated that NADH supplementation significantly increased intracellular ATP levels from 35.4 ± 2.57 nmol/mg protein (control) to 45.6 ± 1.88 nmol/mg protein (NADH treated), highlighting its potential to boost energy availability during metabolic stress .
Antioxidant Activity
NADH exhibits antioxidant properties by regenerating other antioxidants and reducing oxidative stress. It plays a role in maintaining cellular redox balance.
- Research Finding : NADH has been shown to reduce reactive oxygen species (ROS) levels in various cell types, contributing to cellular protection against oxidative damage .
Regulation of Ion Channels
NADH influences ion channel activity, particularly chloride channels such as ClC-1. This regulation affects membrane excitability and muscle function.
- Research Insight : NAD+ was found to inhibit ClC-1 channels, suggesting a mechanism through which NAD+ modulates muscle excitability and could be relevant in conditions like congenital myotonia .
Cognitive Function
Research has explored NADH's potential benefits in cognitive health, particularly concerning neurodegenerative diseases such as Alzheimer's.
- Case Study : An open-label study reported that treatment with 10 mg/day of NADH disodium salt improved cognitive function in Alzheimer's patients over 8-12 weeks. However, subsequent studies failed to replicate these findings consistently .
Metabolic Disorders
NADH supplementation has been investigated for its role in managing metabolic disorders such as diabetes and obesity.
Scientific Research Applications
Biochemical Research
NADH plays a vital role as a cofactor in numerous enzymatic reactions. It is essential in cellular respiration and energy production, facilitating the conversion of nutrients into ATP (adenosine triphosphate).
Key Applications:
- Enzyme Assays : NADH is commonly used in enzyme assays to measure the activity of dehydrogenases and other enzymes that utilize NADH as a substrate or cofactor .
- Metabolic Studies : Researchers utilize NADH to study metabolic pathways, particularly those involving glycolysis and the citric acid cycle. Its levels can indicate cellular metabolic states .
Clinical Applications
NADH has been studied for its potential therapeutic effects in various medical conditions.
Case Studies:
- Chronic Fatigue Syndrome : A study indicated that NADH supplementation could improve energy levels and reduce fatigue in patients suffering from chronic fatigue syndrome .
- Parkinson's Disease : Research has shown that NADH may have neuroprotective effects and could aid in managing symptoms associated with Parkinson's disease by enhancing mitochondrial function .
Nutritional Supplements
NADH is marketed as a dietary supplement for its purported benefits in enhancing energy levels and cognitive function.
Applications:
- Energy Metabolism : NADH supplements are claimed to boost energy production at the cellular level, making them popular among athletes and those seeking increased vitality.
- Cognitive Enhancement : Some studies suggest that NADH may improve mental clarity and cognitive performance due to its role in energy metabolism within brain cells .
Biotechnology
In biotechnology, NADH is utilized for various applications, including:
Applications:
- Bioprocessing : It serves as a reducing agent in fermentation processes and biocatalysis, where it helps convert substrates into desired products .
- Cell Culture : NADH is used in cell culture media to support cell growth and viability by maintaining redox balance within cells .
Data Tables
Application Area | Specific Use Case | Findings/Notes |
---|---|---|
Biochemical Research | Enzyme Assays | Measurement of enzyme activity |
Clinical Applications | Chronic Fatigue Syndrome | Improved energy levels |
Parkinson's Disease | Neuroprotective effects | |
Nutritional Supplements | Energy Metabolism | Boosts cellular energy production |
Cognitive Enhancement | Potential improvements in mental clarity | |
Biotechnology | Bioprocessing | Reducing agent in fermentation |
Cell Culture | Supports cell growth |
Chemical Reactions Analysis
2.1. Hydride Transfer Mechanism
NADH primarily undergoes oxidation to regenerate NAD+ through hydride transfer. In mitochondrial complex I-mediated reactions, the 4S-hydrogen of NADH is transferred to the flavin cofactor, with a primary kinetic isotope effect (KIE) observed when substituting hydrogen with deuterium . Key findings:
- KIE values :
- Rate dependence : Hydride transfer contributes significantly to reaction rates at lower substrate concentrations, but binding limitations dominate at higher concentrations .
Reaction Type | Substrate | KIE Value | Citation |
---|---|---|---|
FeCN oxidation | NADH | 2.6 | |
HAR oxidation | NADH | 2 | |
APADH oxidation | NADH | 6.5 |
2.2. pH-Dependent Kinetics
The oxidation rate of NADH increases with pH, particularly due to accelerated NAD+ dissociation from the flavin site . At high pH (7.5–8.5), hydride transfer remains rate-limiting, while at lower pH (6.5–7.0), dissociation steps dominate .
3.1. Acid-Catalyzed Degradation
NADH undergoes hydrolytic cleavage in acidic conditions, forming nicotinamide and adenosine diphosphate ribose (ADPR) . Mechanistic steps include:
- Hydroxylation at the nicotinamide C-6 position.
- Cyclization of the nicotinamide-ribose bond.
- Hydrolytic cleavage of the dinucleotide linkage .
Degradation Product | Formation Mechanism | Citation |
---|---|---|
Nicotinamide | Hydroxylation + cyclization | |
ADPR | Hydrolytic cleavage |
3.2. Photodegradation
UV irradiation leads to NADH decomposition, yielding NAD+ and ADPR. The quantum yield of photodecomposition is:
This highlights the role of oxygen in enhancing photolysis rates .
4.1. Enzyme-Catalyzed Reactions
NADH serves as a cofactor in:
- Malate dehydrogenase : Facilitates malate → oxaloacetate conversion .
- Pyruvate kinase : Allosteric regulation via activating cations .
- ADP-ribosyltransferases : Donates ADP-ribose units in DNA repair pathways .
4.2. Synthetic Relevance
Pt-catalyzed regeneration of NADH from NAD+ has been demonstrated, with turnover numbers exceeding 1,000 . This approach enhances enzymatic biosynthesis of fatty acids and amino acids .
5.1. Spectroscopy
- UV-Vis : Absorption maxima at 340 nm (NADH) and 259 nm (NAD+) .
- Fluorescence : Emission maxima at 460 nm (NADH only) .
5.2. Chromatography
Reversed-phase HPLC resolves NADH degradation products (e.g., α- and β-6-hydroxynicotinamide) .
Comparison with Similar Compounds
NADH Disodium Salt (CAS 606-68-8)
- Structural Differences : The disodium salt (C₂₁H₂₇N₇Na₂O₁₄P₂) replaces potassium with sodium counterions, altering ionic interactions and solubility .
- Functional Roles : Both NADH salts participate in identical redox pathways, but the disodium form is more commonly used in enzyme immobilization studies due to compatibility with phosphate buffers .
- Solubility and Stability : NADH disodium salt is highly soluble in water, with a purity of ~98% . Storage conditions (-20°C) are similar to the dipotassium form .
- Applications : Widely used in enzyme cycling assays to amplify detection of low-concentration metabolites .
- Cost : NADH disodium salt is priced at $57–$656 per 100 mg–5 g, whereas the dipotassium variant costs $108–$327 per 100 mg–500 mg .
NADPH (β-Nicotinamide Adenine Dinucleotide Phosphate, Reduced Tetrasodium Salt)
- Structural Differences : NADPH (C₂₁H₂₆N₇Na₄O₁₇P₃) includes an additional phosphate group at the 2'-ribose position, enabling distinct roles in anabolic reactions .
- Functional Roles : NADPH primarily fuels biosynthetic pathways (e.g., fatty acid synthesis) and antioxidant systems (e.g., glutathione regeneration), unlike NADH’s focus on catabolic energy production .
- Purity and Storage : Available at ≥97% purity, stored at -20°C .
- Applications : Used in cytochrome P450 assays and NADPH-dependent enzyme studies .
NAD+ (Oxidized Form)
- Structural Differences: Lacks the reduced nicotinamide moiety, acting as an electron acceptor rather than a donor .
- Functional Roles : Central to oxidative phosphorylation, NAD+ is regenerated from NADH in the electron transport chain .
- Electrochemical Regeneration : NAD+ reduction to NADH is pH-dependent and optimized in phosphate buffers (pH 7–8) .
FAD+ (Flavin Adenine Dinucleotide)
- Structural Differences : Contains a flavin group instead of nicotinamide, enabling one- or two-electron transfers .
- Functional Roles : Participates in mitochondrial complex I/II and redox enzymes like succinate dehydrogenase .
Comparative Data Table
Key Research Findings
- Electrochemical Regeneration : NADH dipotassium salt exhibits optimal stability in phosphate buffers (pH 7.4), critical for electrocatalytic NAD+ reduction studies .
- Enzyme Compatibility : NADH disodium salt is preferred in alcohol dehydrogenase (ADH) assays due to reduced interference from potassium ions .
- Unique Stability : NADPH’s 2'-phosphate group confers resistance to phosphatases, making it suitable for prolonged biosynthetic reactions .
Properties
CAS No. |
104809-32-7 |
---|---|
Molecular Formula |
C21H27K2N7O14P2 |
Molecular Weight |
741.6 g/mol |
IUPAC Name |
dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI Key |
UMJWDCRRGAZCFU-WUEGHLCSSA-L |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K] |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+] |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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